N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. In the case of a similar compound, 3-(4-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one, the structures were corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as molecular weight, melting point, boiling point, and solubility. For a similar compound, 3-(4-Bromo-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one, the yield was 83%, melting point was 206–208°C .Safety And Hazards
The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For a similar compound, 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine, the safety information includes hazard statements such as H302, H312, H315, H319, H332, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-11-7-4-8-12-14(11)18-15(20-12)17-13(19)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLLEAUWOZYWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamide |
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